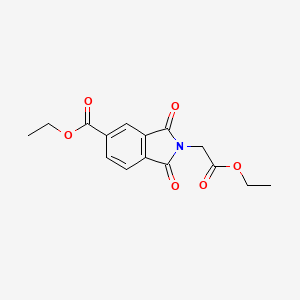

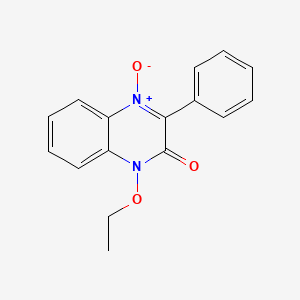

![molecular formula C14H17N3OS B5510072 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of benzimidazole derivatives, including processes that might resemble the synthesis of the specified compound. For instance, a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, showcasing a method that could be adapted for the synthesis of our target compound (Zablotskaya et al., 2013).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined through various spectroscopic techniques, such as NMR, IR spectroscopy, and mass spectrometry, as well as single-crystal X-ray studies. These techniques are crucial for elucidating the conformational features of complex molecules (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of similar benzimidazole derivatives involves interactions with various reagents to form new bonds, highlighting their potential in synthetic organic chemistry. For example, novel reactions have led to the formation of new classes of compounds through molecular iodine-mediated oxidative cyclization (Naresh et al., 2014).

Physical Properties Analysis

The physical properties of compounds within this class are often determined through their crystalline structure and physicochemical parameters, which are vital for understanding their behavior in different environments. The single crystal X-ray study of related compounds provides insights into their conformational features and stability (Zablotskaya et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzimidazole derivatives can be inferred from studies on their synthesis and reactions. These compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and psychotropic effects, which are attributed to their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of derivatives related to N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide involve complex reactions to produce alkylated, benzylated, and bromoalkylated benzimidazole-thione derivatives, which intramolecularly heterocyclize. These derivatives are characterized through various spectroscopic methods, and their molecular structures have been confirmed by X-ray crystallography, highlighting the compound's structural complexity and versatility in forming different space groups (El Ashry et al., 2015).

Antimicrobial Activity

Derivatives of N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide exhibit significant antimicrobial activities. The synthesis of novel 2-substituted-1H-benzimidazole derivatives has been studied for their potential in treating microbial infections. These compounds have been evaluated against various microbial strains, demonstrating efficacy comparable to standard antimicrobial references. Such findings suggest the potential of these derivatives in developing new antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).

Anticancer and Anti-Inflammatory Properties

Investigations into the cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have revealed marked sedative actions, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. These derivatives also possess NO-induction ability concerning tumor cell lines, alongside some antimicrobial action, indicating their potential in therapeutic applications for cancer and inflammation (A. Zablotskaya et al., 2013).

Hypoxia Markers in Cancer

Radioiodinated nitroimidazole analogues based on N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide derivatives have been synthesized for the identification of tumor hypoxia, a condition often associated with aggressive tumor behavior and resistance to therapy. These compounds have shown promising results in accumulating in hypoxic tumor cells in vitro and demonstrating favorable biodistribution profiles in vivo, making them potential tools for cancer diagnosis and treatment planning (Zejun Li et al., 2005).

properties

IUPAC Name |

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-9(2)14(18)15-10-3-4-12-11(7-10)16-13-8-19-6-5-17(12)13/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWXWLKDADPAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N3CCSCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

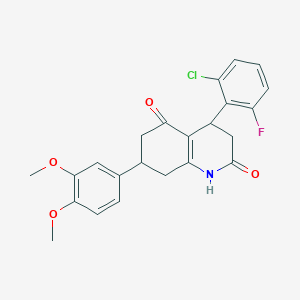

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

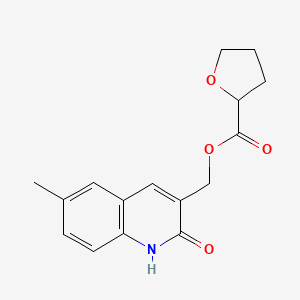

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

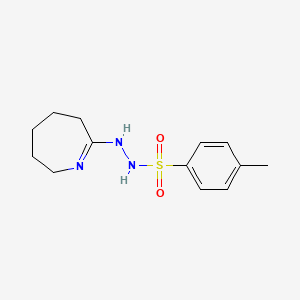

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)